molecular formula C20H27N5 B14979393 N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B14979393
M. Wt: 337.5 g/mol
InChI Key: BVIFVOLLIRZOLS-UHFFFAOYSA-N
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Description

N'-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine (CAS: 1203198-45-1) is a pyrazolo[1,5-a]pyrimidine derivative with a propane-1,3-diamine side chain. Its molecular formula is C20H27N5 (molecular weight: 337.47 g/mol), featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 6. Key structural attributes include:

  • Position 2: 3-methylphenyl group.
  • Positions 3 and 5: Methyl groups.
  • Position 7: N,N-dimethylpropane-1,3-diamine chain .

Properties

Molecular Formula

C20H27N5

Molecular Weight

337.5 g/mol

IUPAC Name

N-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C20H27N5/c1-14-8-6-9-17(12-14)19-16(3)20-22-15(2)13-18(25(20)23-19)21-10-7-11-24(4)5/h6,8-9,12-13,21H,7,10-11H2,1-5H3

InChI Key

BVIFVOLLIRZOLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCCN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N’-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization steps introduce the 3-methylphenyl and N,N-dimethylpropane-1,3-diamine groups under controlled conditions, often involving reagents such as acetyl chloride and benzyl chloride . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its cytotoxic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Core Structure Substituents Molecular Formula XLogP3 Key Features
Target Compound (1203198-45-1) Pyrazolo[1,5-a]pyrimidine 2-(3-methylphenyl), 3,5-dimethyl, 7-(N,N-dimethylpropane-1,3-diamine) C20H27N5 ~3.9* Flexible diamine chain; aromatic and alkyl substitutions.
N',N'-Dimethyl analog (899411-13-3) Pyrazolo[1,5-a]pyrimidine 2-methyl, 3-phenyl, 5-isopropyl, 7-(N,N-dimethylethane-1,2-diamine) C20H27N5 3.9 Shorter diamine chain; bulky isopropyl at C-5.
N-(4-Chlorophenyl) analog (890624-32-5) Pyrazolo[1,5-a]pyrimidine 2-methyl, 3,5-diphenyl, 7-(4-chlorophenylamine) C26H21ClN4 N/A Aromatic-rich; halogen substitution (Cl) enhances electrophilicity.
F-DPA (DPA-714 precursor) Pyrazolo[1,5-a]pyrimidine 3-acetamide, 4-fluorophenyl or 4-(2-fluoroethoxy)phenyl C19H22FN5O2 N/A Fluorine tags for radiopharmaceutical use; acetamide side chain.
7-(Trifluoromethyl) derivative Pyrazolo[1,5-a]pyrimidine 7-(trifluoromethyl), variable 3,5-substituents Variable N/A Electron-withdrawing CF3 group; synthesized via SNAr reactions.

*Note: XLogP3 for the target compound is estimated based on structural similarity to 899411-13-3 .

Key Differences and Implications

Position 7 Substitutions

C-3 and C-5 Substitutions

  • Methyl vs.
  • Aromatic vs. Alkyl Groups : The 3-methylphenyl group at position 2 (target compound) balances lipophilicity and π-π stacking, whereas diphenyl substitutions (890624-32-5) increase molecular weight and hydrophobicity .

Research Findings and Limitations

  • Physicochemical Properties : The target compound’s estimated XLogP3 (~3.9) aligns with CNS drug-like properties, whereas analogs like 890624-32-5 (higher aromaticity) may exhibit poorer solubility .
  • Biological Data Gap: No direct activity data are available for the target compound.

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